Pssg

Thiol-Disulfide Exchange Reaction Kinetics Redox Metabolism

Researchers relying on symmetrical disulfides (GSSG, PSSP) for penicillamine metabolic profiling obtain incomplete data-these generic probes fail to identify the critical asymmetrical PSSG metabolite, leading to inaccurate pharmacokinetic conclusions. • PSSG is the definitive mixed disulfide reference standard, enabling picomole-level quantification via validated HPLC-ECD methodology. • Its unique steric hindrance from gem-dimethyl groups dictates distinct thiol-disulfide exchange kinetics, making it a non-interchangeable probe for redox research. • Supplied with comprehensive analytical documentation to support method development, AMV, and cross-validation of biological thiol assays.

Molecular Formula C15H26N4O8S
Molecular Weight 422.5 g/mol
CAS No. 92000-26-5
Cat. No. B1226703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePssg
CAS92000-26-5
Synonymspenicillamine-glutathione mixed disulfide
PSSG
Molecular FormulaC15H26N4O8S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C15H26N4O8S/c1-15(2,11(17)14(26)27)28-6-8(12(23)18-5-10(21)22)19-9(20)4-3-7(16)13(24)25/h7-8,11H,3-6,16-17H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t7-,8-,11-/m0/s1
InChIKeyYONJPLIBVIENNO-LAEOZQHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Penicillamine-Glutathione Mixed Disulfide (PSSG, CAS 92000-26-5)


Penicillamine-glutathione mixed disulfide (PSSG; CAS 92000-26-5) is a thiol-disulfide conjugate formed between the therapeutic aminothiol D-penicillamine and the endogenous antioxidant tripeptide glutathione (GSH) [1]. With a molecular formula of C15H26N4O8S2 and a molecular weight of 422.5 g/mol, it serves as a key metabolite and analytical marker in the study of penicillamine pharmacology and cellular thiol-disulfide redox homeostasis [2]. Unlike its parent thiols, PSSG is a stable, asymmetrical disulfide that provides a unique window into thiol/disulfide exchange kinetics and metabolic fate, making it essential for research on oxidative stress, heavy metal detoxification, and the pharmacokinetics of thiol-containing drugs.

Why PSSG (92000-26-5) Cannot Be Replaced by Generic Disulfides in Research


Generic substitution of PSSG with other common disulfides, such as glutathione disulfide (GSSG) or penicillamine disulfide (PSSP), will lead to inaccurate or irrelevant experimental results. PSSG is not merely a symmetrical disulfide; it is a specific, asymmetrical mixed disulfide whose formation and reactivity are governed by unique kinetic and thermodynamic parameters [1]. Its presence and concentration are direct biomarkers of specific metabolic pathways, unlike the end-stage symmetrical disulfides [2]. Furthermore, the steric hindrance from the gem-dimethyl groups of the penicillamine moiety dictates its distinct reactivity profile in thiol-disulfide exchange reactions, making it a non-interchangeable probe for studying these dynamics [1].

Quantitative Evidence: How PSSG (92000-26-5) Differentiates from Key Analogs


Kinetic Preference for Mixed Disulfide Formation vs. Symmetrical Disulfide

The formation of PSSG is kinetically and thermodynamically favored over the subsequent formation of penicillamine disulfide (PSSP). A quantitative NMR study established that the rate and equilibrium constants for the first step (formation of PSSG from penicillamine and GSSG) are 'much larger' than those for the second step (formation of PSSP from PSSG) [1]. This indicates a significantly smaller tendency for penicillamine to form its symmetrical disulfide (PSSP) via thiol/disulfide exchange from its unsymmetrical, mixed disulfides compared to other thiols like cysteine, which is attributed to steric hindrance from the methyl groups adjacent to the sulfur [1].

Thiol-Disulfide Exchange Reaction Kinetics Redox Metabolism

High-Sensitivity Analytical Detection Limit in Biological Matrices

A validated HPLC method with electrochemical detection (HPLC-ECD) enables the simultaneous quantification of PSSG and related thiols/disulfides in complex biological matrices such as human plasma, erythrocytes, and urine [1]. The method reports detection limits (S/N = 2.0) for PSSG in the picomole range for a 20 µL injection volume. This sensitivity is a clear differentiator from penicillamine disulfide (PSSP), which has a significantly higher and more variable detection limit of 600 pmol under the same conditions [1].

Analytical Chemistry HPLC-ECD Pharmacokinetics

Characterized pH-Dependent Formation Profile for Reliable In Vitro Synthesis

The kinetics and equilibria for the synthesis of PSSG have been characterized over a broad pH range (4-9) by ¹H NMR, providing a quantitative basis for its controlled and reproducible generation [1]. The study identifies the specific reactive species involved: penicillamine with a protonated amino group and deprotonated thiol group (PS⁻), and glutathione disulfide (GSSG) with both amino groups protonated [1]. This detailed mechanistic understanding, combined with a standardized thiol/disulfide exchange preparation method, ensures high purity and yield [2].

Synthetic Chemistry Process Control Analytical Standards

Validated Research Applications for PSSG (92000-26-5) Based on Differentiation Evidence


Metabolic Fate and Pharmacokinetic Studies of D-Penicillamine

As the primary mixed disulfide metabolite of penicillamine, PSSG is the essential analytical standard for any study investigating the drug's pharmacokinetics and metabolic pathways in biological samples. Its superior analytical sensitivity (picomole detection limit) compared to the symmetrical penicillamine disulfide ensures accurate quantification of this key metabolite in human plasma and urine [1]. Using generic disulfides would fail to identify this crucial metabolic intermediate, leading to an incomplete and incorrect understanding of drug disposition.

Investigations of Cellular Thiol-Disulfide Redox Homeostasis

PSSG serves as a specific probe for studying non-enzymatic thiol/disulfide exchange reactions within the cellular redox environment. The well-characterized kinetics, which show a strong preference for mixed disulfide formation over symmetrical disulfide formation due to steric hindrance, make PSSG a predictable and interpretable marker [1]. This contrasts with the complex, multi-step equilibrium of symmetrical disulfides, making PSSG a cleaner system for elucidating fundamental redox mechanisms in oxidative stress research.

Development and Validation of Thiol-Specific Analytical Methods

The established HPLC-ECD method, which quantifies PSSG alongside glutathione and its disulfides, provides a validated framework for analytical chemists developing new assays for biological thiols [1]. The distinct retention time and electrochemical response of PSSG, as part of a multi-analyte panel, make it a critical reference compound for method development, troubleshooting, and cross-validation of new analytical techniques aimed at quantifying the complex thiol-disulfide landscape in biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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